molecular formula C15H15FN2O2 B7633055 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

Cat. No. B7633055
M. Wt: 274.29 g/mol
InChI Key: JJYVLSXFMKSMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as JNJ-54861911 and belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide involves the inhibition of beta-secretase activity. This compound binds to the active site of beta-secretase and prevents it from cleaving amyloid precursor protein, which is the precursor of amyloid beta peptides. By inhibiting beta-secretase activity, the production of amyloid beta peptides is reduced, which may help in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide has a high selectivity for beta-secretase inhibition and does not affect other enzymes in the brain. This compound has also been shown to have good oral bioavailability and can cross the blood-brain barrier, which is important for the treatment of Alzheimer's disease. In animal studies, this compound has been shown to reduce the levels of amyloid beta peptides in the brain, which may slow down the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide in lab experiments is its high selectivity for beta-secretase inhibition. This compound does not affect other enzymes in the brain, which reduces the risk of side effects. Another advantage is its good oral bioavailability and ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of Alzheimer's disease.
One of the limitations of using 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide in lab experiments is its cost. This compound is relatively expensive to synthesize, which may limit its use in large-scale studies. Another limitation is the lack of long-term safety data, as this compound is still in the early stages of development.

Future Directions

There are several future directions for the research on 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide. One direction is to conduct more preclinical studies to further understand the mechanism of action and potential therapeutic effects of this compound. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Additionally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans. Finally, research can be conducted to explore the potential applications of this compound in other fields, such as cancer research and neurodegenerative diseases other than Alzheimer's disease.
Conclusion
2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a promising compound that has potential applications in various fields of scientific research. Its high selectivity for beta-secretase inhibition and ability to cross the blood-brain barrier make it a promising candidate for the treatment of Alzheimer's disease. However, more research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound.

Synthesis Methods

The synthesis method of 2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide involves the reaction of 2-fluoro-6-nitrobenzoic acid with N-methyl-N-(2-pyridin-2-ylethyl)amine in the presence of a reducing agent. The resulting intermediate is then hydrolyzed to obtain the final product. This synthesis method has been reported in scientific literature and has been optimized for high yield and purity.

Scientific Research Applications

2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the major areas of focus has been Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's patients. Inhibition of beta-secretase activity can potentially reduce the production of amyloid beta peptides, which may slow down the progression of Alzheimer's disease.

properties

IUPAC Name

2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-18(10-8-11-5-2-3-9-17-11)15(20)14-12(16)6-4-7-13(14)19/h2-7,9,19H,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVLSXFMKSMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=C(C=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.